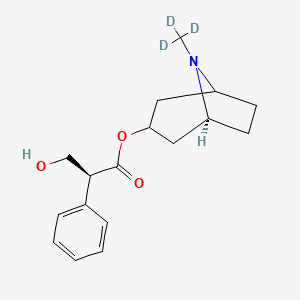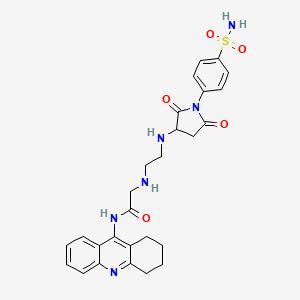
Rifabutin-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rifabutin-d7 is a deuterated form of rifabutin, an antibiotic belonging to the rifamycin family. It is primarily used as a stable isotope-labeled internal standard for the quantification of rifabutin in various analytical applications . Rifabutin itself is known for its potent activity against Mycobacterium avium complex (MAC) and Mycobacterium tuberculosis, making it a crucial component in the treatment of tuberculosis and other mycobacterial infections .
Vorbereitungsmethoden
The synthesis of Rifabutin-d7 involves the incorporation of deuterium atoms into the rifabutin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule . Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving large-scale synthesis and purification processes to achieve high purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Rifabutin-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Rifabutin can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Rifabutin can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of rifabutin into its constituent parts
Wissenschaftliche Forschungsanwendungen
Rifabutin-d7 is widely used in scientific research due to its stable isotope labeling, which makes it an excellent internal standard for mass spectrometry and other analytical techniques. Its applications include:
Chemistry: Used in the development and validation of analytical methods for the quantification of rifabutin in various matrices.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of rifabutin.
Medicine: Utilized in clinical research to monitor drug levels in patients undergoing treatment for tuberculosis and other mycobacterial infections.
Industry: Applied in the quality control and assurance processes in the pharmaceutical industry to ensure the consistency and accuracy of rifabutin formulations
Wirkmechanismus
Rifabutin-d7, like rifabutin, exerts its effects by inhibiting DNA-dependent RNA polymerase in susceptible bacteria. This inhibition prevents the transcription of bacterial DNA into RNA, leading to the suppression of RNA synthesis and ultimately causing bacterial cell death. The primary molecular target is the β-subunit of the bacterial RNA polymerase . This mechanism is highly effective against both gram-positive and gram-negative bacteria, including Mycobacterium tuberculosis and Mycobacterium avium complex .
Vergleich Mit ähnlichen Verbindungen
Rifabutin-d7 is part of the rifamycin family, which includes other compounds such as rifampin and rifapentine. Compared to these compounds, rifabutin has several unique properties:
Longer Half-Life: Rifabutin has a longer half-life compared to rifampin, allowing for less frequent dosing.
Higher Intracellular Penetration: Rifabutin exhibits higher intracellular penetration, making it more effective against intracellular pathogens.
Lower Plasma Levels: Rifabutin achieves lower plasma levels, reducing the risk of systemic side effects.
Similar compounds include:
Rifampin: Another rifamycin antibiotic commonly used in the treatment of tuberculosis.
Rifapentine: A rifamycin with a longer half-life than rifampin but shorter than rifabutin, used in combination therapy for tuberculosis
Eigenschaften
Molekularformel |
C46H62N4O11 |
|---|---|
Molekulargewicht |
854.0 g/mol |
IUPAC-Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14+,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1/i1D3,2D3,22D |
InChI-Schlüssel |
ZWBTYMGEBZUQTK-NJTKEUPPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(CN1CCC2(CC1)NC3=C4C5=C(C(=NC(=O)/C(=C/C=C/[C@@H]([C@@H]([C@H]([C@H]([C@H]([C@@H]([C@@H]([C@H](/C=C/O[C@@]6(C(=O)C4=C(O6)C(=C5O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)C3=N2)O)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


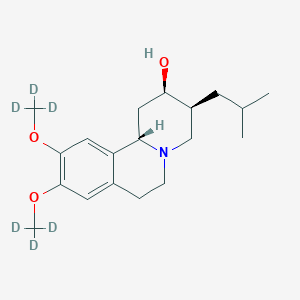
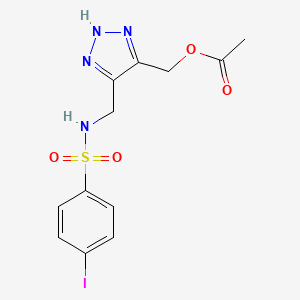
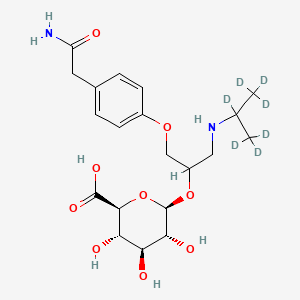

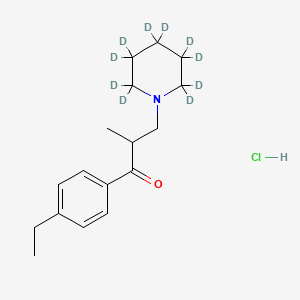

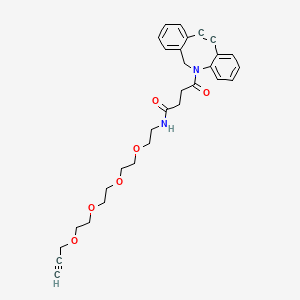


![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)


